molecular formula C14H13N3O2 B6102273 N-benzyl-6-[(hydroxyimino)methyl]nicotinamide

N-benzyl-6-[(hydroxyimino)methyl]nicotinamide

Numéro de catalogue B6102273
Poids moléculaire: 255.27 g/mol
Clé InChI: KNLSOQAYEJEXFE-LICLKQGHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-6-[(hydroxyimino)methyl]nicotinamide, also known as BHMN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BHMN is a derivative of nicotinamide, which is a form of vitamin B3.

Mécanisme D'action

The mechanism of action of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of PARP, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth in animal models and protect against neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. This compound also exhibits neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on N-benzyl-6-[(hydroxyimino)methyl]nicotinamide. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for this compound, which could improve its solubility and bioavailability. Furthermore, studies could be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.

Méthodes De Synthèse

The synthesis of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide involves the reaction of benzylamine with 6-bromo-2-hydroxypyridine-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting alcohol with hydrogen peroxide. The overall reaction scheme is shown below:

Applications De Recherche Scientifique

N-benzyl-6-[(hydroxyimino)methyl]nicotinamide has been extensively studied for its potential applications in various fields of research. One of the main areas of research is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity. Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its antitumor activity, this compound has also been studied for its potential applications in neurodegenerative diseases. Several studies have demonstrated that this compound can protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-benzyl-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(16-8-11-4-2-1-3-5-11)12-6-7-13(10-17-19)15-9-12/h1-7,9-10,19H,8H2,(H,16,18)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLSOQAYEJEXFE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.